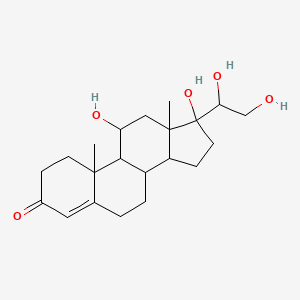![molecular formula C26H41NO2 B12294502 (1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buxbodine B is a natural alkaloid isolated from the herbs of Buxus bodinieri Levl. It is a triterpenoid alkaloid with the molecular formula C26H41NO2 and a molecular weight of 399.62. This compound has been found to exhibit weak anti-acetylcholinesterase activity, making it of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buxbodine B is primarily isolated from natural sources, specifically from the herbs of Buxus bodinieri Levl. The isolation process involves extraction using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production of Buxbodine B involves large-scale extraction from Buxus bodinieri Levl. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents such as methanol or ethanol. The extract is then subjected to various purification steps, including column chromatography, to obtain high-purity Buxbodine B.
Analyse Chemischer Reaktionen
Types of Reactions
Buxbodine B undergoes several types of chemical reactions, including:
Oxidation: Buxbodine B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Buxbodine B.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Buxbodine B. These derivatives can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Buxbodine B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid alkaloids.
Biology: Investigated for its potential anti-acetylcholinesterase activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used as a raw material for the development of hemostatic and cardiac drugs.
Wirkmechanismus
Buxbodine B exerts its effects primarily through its weak anti-acetylcholinesterase activity. It inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Buxbodine B increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is of interest in the study of neurodegenerative diseases such as Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Buxbodin D: Ein weiteres Alkaloid, das aus Buxus bodinieri Levl isoliert wurde und ähnliche strukturelle Merkmale aufweist.
Cyclovirobuxine: Ein verwandtes Alkaloid mit ähnlichen biologischen Aktivitäten.
Pachyaximin A: Ein Triterpenoid-Alkaloid mit vergleichbaren Eigenschaften.
Pachysamin M: Ein weiteres Triterpenoid-Alkaloid mit ähnlichen strukturellen Merkmalen.
Axillaridin A: Eine strukturell verwandte Verbindung mit ähnlicher Bioaktivität.
Buxtamin: Ein Alkaloid mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
Buxbodin B ist einzigartig aufgrund seiner spezifischen Molekülstruktur und seiner schwachen Anti-Acetylcholinesterase-Aktivität. Während andere ähnliche Verbindungen möglicherweise eine stärkere Aktivität oder andere pharmakologische Eigenschaften zeigen, macht das spezifische Aktivitätsprofil von Buxbodin B es zu einer wertvollen Verbindung für gezielte Forschung in neurodegenerativen Erkrankungen und anderen therapeutischen Bereichen .
Eigenschaften
Molekularformel |
C26H41NO2 |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one |
InChI |
InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3 |
InChI-Schlüssel |
NZZQZWQHKWTQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
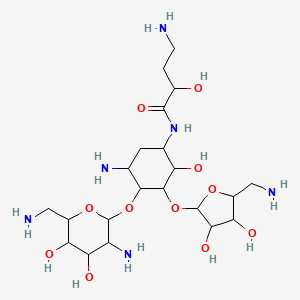
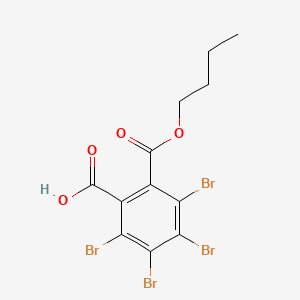


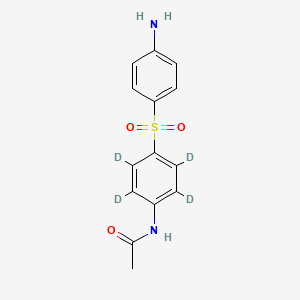
![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)

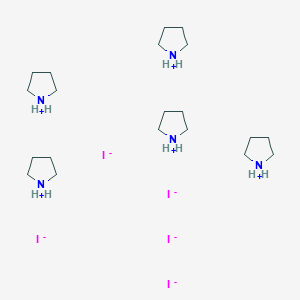
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)
